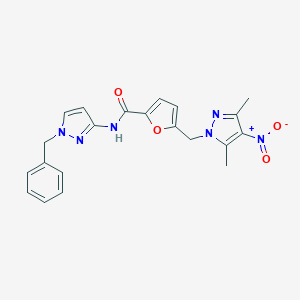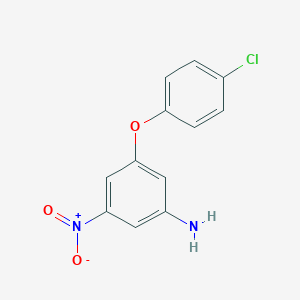![molecular formula C16H19N3O5 B279869 ethyl 3-[(3,4-dimethoxyanilino)carbonyl]-1-methyl-1H-pyrazole-5-carboxylate](/img/structure/B279869.png)
ethyl 3-[(3,4-dimethoxyanilino)carbonyl]-1-methyl-1H-pyrazole-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-[(3,4-dimethoxyanilino)carbonyl]-1-methyl-1H-pyrazole-5-carboxylate, also known as EDC, is a chemical compound that has been widely used in scientific research. EDC is a pyrazole-based compound that has been shown to have various biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of ethyl 3-[(3,4-dimethoxyanilino)carbonyl]-1-methyl-1H-pyrazole-5-carboxylate involves the inhibition of COX-2 and MMPs. COX-2 is an enzyme that is involved in the production of prostaglandins, which are involved in inflammation and pain. MMPs are enzymes that are involved in the breakdown of extracellular matrix proteins, which are involved in cancer progression and metastasis.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. This compound has been shown to have anti-inflammatory and anti-cancer effects due to its inhibition of COX-2 and MMPs. This compound has also been shown to have neuroprotective effects, as it has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter involved in memory and learning.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using ethyl 3-[(3,4-dimethoxyanilino)carbonyl]-1-methyl-1H-pyrazole-5-carboxylate in lab experiments is its ability to inhibit the activity of specific enzymes, such as COX-2 and MMPs. This allows researchers to study the effects of inhibiting these enzymes on various biological processes. However, one limitation of using this compound in lab experiments is its potential toxicity. This compound has been shown to have cytotoxic effects on certain cell lines, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the use of ethyl 3-[(3,4-dimethoxyanilino)carbonyl]-1-methyl-1H-pyrazole-5-carboxylate in scientific research. One future direction is the development of this compound-based drugs for the treatment of inflammatory diseases and cancer. Another future direction is the study of this compound's effects on other enzymes and biological processes. Additionally, the development of this compound analogs with improved efficacy and reduced toxicity is another future direction for the use of this compound in scientific research.
Conclusion
In conclusion, this compound is a pyrazole-based compound that has been widely used in scientific research. This compound has been shown to have various biochemical and physiological effects, including anti-inflammatory, anti-cancer, and neuroprotective effects. This compound's ability to inhibit the activity of specific enzymes, such as COX-2 and MMPs, makes it a valuable tool for studying the effects of inhibiting these enzymes on various biological processes. However, this compound's potential toxicity may limit its use in certain experiments. Overall, this compound has several future directions for the use in scientific research, including the development of this compound-based drugs and the study of its effects on other enzymes and biological processes.
Méthodes De Synthèse
The synthesis of ethyl 3-[(3,4-dimethoxyanilino)carbonyl]-1-methyl-1H-pyrazole-5-carboxylate involves the reaction of 3,4-dimethoxyaniline with ethyl 3-oxobutanoate in the presence of sodium hydride and a catalytic amount of iodine. The resulting intermediate is then reacted with hydrazine hydrate to form this compound.
Applications De Recherche Scientifique
Ethyl 3-[(3,4-dimethoxyanilino)carbonyl]-1-methyl-1H-pyrazole-5-carboxylate has been used in various scientific research applications, including drug discovery, cancer research, and neuroscience. This compound has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs). This inhibition has been shown to have anti-inflammatory and anti-cancer effects.
Propriétés
Formule moléculaire |
C16H19N3O5 |
|---|---|
Poids moléculaire |
333.34 g/mol |
Nom IUPAC |
ethyl 5-[(3,4-dimethoxyphenyl)carbamoyl]-2-methylpyrazole-3-carboxylate |
InChI |
InChI=1S/C16H19N3O5/c1-5-24-16(21)12-9-11(18-19(12)2)15(20)17-10-6-7-13(22-3)14(8-10)23-4/h6-9H,5H2,1-4H3,(H,17,20) |
Clé InChI |
QVTBXMYSSPEEHH-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC(=NN1C)C(=O)NC2=CC(=C(C=C2)OC)OC |
SMILES canonique |
CCOC(=O)C1=CC(=NN1C)C(=O)NC2=CC(=C(C=C2)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(2-ethylphenyl)acetamide](/img/structure/B279786.png)
![3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(4-methyl-2-pyridinyl)propanamide](/img/structure/B279787.png)
![2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B279788.png)
![5,7-bis(difluoromethyl)-N-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B279789.png)
![2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B279790.png)

![1-(difluoromethyl)-N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-3,5-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B279796.png)
![ethyl 5-(4-chlorophenyl)-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B279798.png)
![N-(3-chlorophenyl)-2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide](/img/structure/B279799.png)

![2-[(5-butyl-1H-1,2,4-triazol-3-yl)thio]-N-(4-sulfamoylphenyl)acetamide](/img/structure/B279801.png)
![6-(2-chloroethyl)-N-(3,4,5-trimethoxyphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B279802.png)
![5-[(4-Methyl-2-nitrophenoxy)methyl]furan-2-carboxamide](/img/structure/B279806.png)

